N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea and related compounds involves multiple steps, including the reaction of acylazides with specific thiadiazoles and the utilization of microwave irradiation for enhanced yields. Techniques such as IR, ^1H NMR, and elementary analysis confirm the structures of synthesized derivatives, highlighting a methodological approach to achieving targeted chemical structures (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006); (Quan Zheng-jun, 2007).
Molecular Structure Analysis
The molecular structure of synthesized compounds is determined using X-ray crystallography, showcasing the planarity of the urea scaffold and the presence of intramolecular N–H···O hydrogen bonds. These structures exhibit specific spatial arrangements and crystal packing, which are crucial for understanding the compound's interaction capabilities (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
The reactivity of this compound derivatives towards different reagents and conditions highlights their chemical versatility. These reactions are foundational for exploring the compound's potential applications in various fields, including its role as a plant growth regulator and its fungicidal activities against specific pathogens (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
properties
IUPAC Name |
1-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-2-23-14-10-8-13(9-11-14)18-16(22)19-17-21-20-15(24-17)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWNOZZSLYAFFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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